(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol
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Overview
Description
(5-Ethenyl-1-azabicyclo[222]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol is a complex organic compound with a unique structure that combines a bicyclic azabicyclooctane moiety with a methoxy-substituted quinolinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol typically involves multiple steps. One common approach is to start with the preparation of the azabicyclooctane core, followed by the introduction of the quinolinium moiety. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinolinium ion can be reduced to a quinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a quinolinium carboxylic acid, while reduction of the quinolinium ion can produce a quinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol involves its interaction with specific molecular targets. The quinolinium ion can interact with nucleic acids and proteins, affecting their function. The azabicyclooctane moiety can modulate the compound’s binding affinity and specificity, enhancing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinolinium Derivatives: Compounds with similar quinolinium structures, such as 6-methoxyquinolinium, share some reactivity and biological activity.
Azabicyclooctane Derivatives: Compounds like 1-azabicyclo[2.2.2]octane exhibit similar structural features and can undergo comparable chemical reactions.
Uniqueness
What sets (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol apart is the combination of the azabicyclooctane and quinolinium moieties in a single molecule. This unique structure provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3 |
InChI Key |
GBBIANHNFAPFOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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